molecular formula C7H7ClOS B11913505 1-(4-Chloro-5-methylthiophen-2-yl)ethan-1-one CAS No. 123418-42-8

1-(4-Chloro-5-methylthiophen-2-yl)ethan-1-one

Cat. No.: B11913505
CAS No.: 123418-42-8
M. Wt: 174.65 g/mol
InChI Key: UUKKDSXRSWZSIM-UHFFFAOYSA-N
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Description

1-(4-Chloro-5-methylthiophen-2-yl)ethan-1-one is an organic compound with the molecular formula C7H7ClOS. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chloro and methyl substituent on the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chloro-5-methylthiophen-2-yl)ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-chloro-5-methylthiophene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-5-methylthiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed:

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-5-methylthiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(4-Chloro-2-methylthiophen-3-yl)ethan-1-one
  • 1-(4-Chloro-5-methylthiophen-3-yl)ethan-1-one
  • 1-(4-Chloro-5-methylthiophen-2-yl)propan-1-one

Uniqueness: 1-(4-Chloro-5-methylthiophen-2-yl)ethan-1-one is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications where specific reactivity or biological activity is desired .

Properties

CAS No.

123418-42-8

Molecular Formula

C7H7ClOS

Molecular Weight

174.65 g/mol

IUPAC Name

1-(4-chloro-5-methylthiophen-2-yl)ethanone

InChI

InChI=1S/C7H7ClOS/c1-4(9)7-3-6(8)5(2)10-7/h3H,1-2H3

InChI Key

UUKKDSXRSWZSIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C(=O)C)Cl

Origin of Product

United States

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